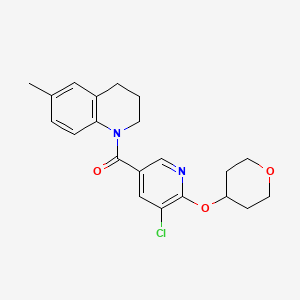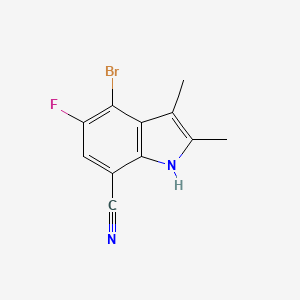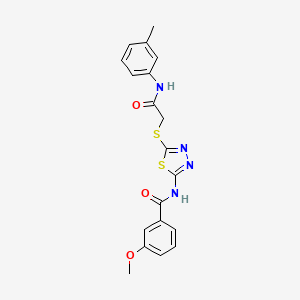
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide, also known as JNJ-1661010, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. In addition, 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is its broad range of potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases. Another advantage of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is its relatively low toxicity, which makes it a safer alternative to other drugs with similar therapeutic properties.
One of the limitations of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide. One area of research could focus on the optimization of the compound's therapeutic potential by further investigating its mechanism of action. Another area of research could focus on the development of more effective formulations of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide that improve its solubility and bioavailability. Finally, future research could focus on the development of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide as a therapeutic agent for the treatment of specific diseases, such as cancer or Alzheimer's disease.
Conclusion
In conclusion, 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the treatment of a range of diseases. Further research is needed to optimize its therapeutic potential and develop more effective formulations for in vivo administration.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 3-phenylpropanol in the presence of thionyl chloride to form 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide. The yield of this reaction is approximately 65%. The purity of the compound can be further improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In particular, 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been investigated for its potential use in the treatment of chronic pain, including neuropathic pain and osteoarthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-9-12(6-7-17-14)15(20)18-10-13(19)8-11-4-2-1-3-5-11/h1-7,9,13,19H,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGEFRBRMTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethanone, 1-(5-acetyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)-](/img/structure/B2989102.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989103.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2989104.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)
![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)




